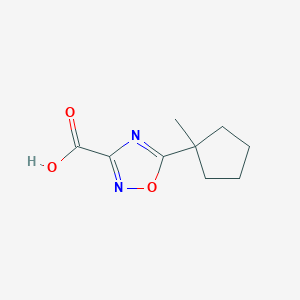
1-Bromo-2-(butan-2-yloxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(butan-2-yloxy)cyclopentane is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a bromo group and a butan-2-yloxy group. This compound is used primarily in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclopentane typically involves the reaction of cyclopentanol with butan-2-ol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromo group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(butan-2-yloxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, such as hydroxide ions, alkoxides, or amines, to form different substituted cyclopentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(butan-2-yloxy)cyclopentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclopentane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(butan-2-yloxy)cyclohexane: Similar structure but with a six-membered ring.
1-Bromo-2-(butan-2-yloxy)cyclobutane: Similar structure but with a four-membered ring.
1-Bromo-2-(butan-2-yloxy)cycloheptane: Similar structure but with a seven-membered ring
Uniqueness
1-Bromo-2-(butan-2-yloxy)cyclopentane is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity. The five-membered ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H17BrO |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-bromo-2-butan-2-yloxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
WCKQRNHMQPOOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


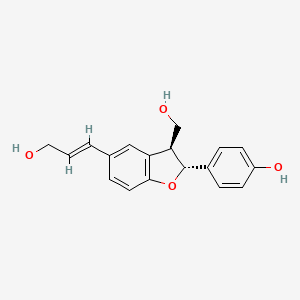
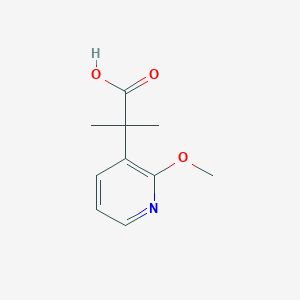

![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)


![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)
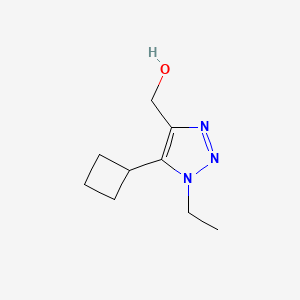

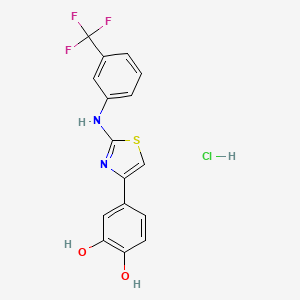
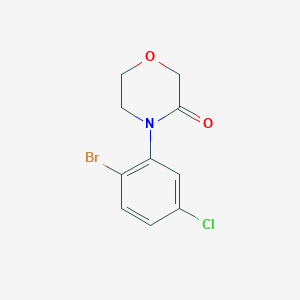
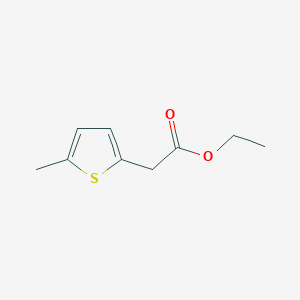
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
